An In-Depth Technical Guide to 4-Bromo-2,6-dimethoxyaniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Bromo-2,6-dimethoxyaniline: Synthesis, Properties, and Applications
Introduction
4-Bromo-2,6-dimethoxyaniline (CAS No. 23957-21-3) is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern—a bromine atom flanked by two electron-donating methoxy groups and an amino group—provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, key physicochemical properties, and strategic applications, with a particular focus on its utility for researchers in medicinal chemistry and materials science. The strategic placement of its functional groups makes it an invaluable intermediate for creating novel pharmaceutical candidates, agrochemicals, and functional organic materials.
Physicochemical and Computational Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 4-Bromo-2,6-dimethoxyaniline are summarized below. While an experimental melting point is not widely published, it can be reasonably estimated to be in a similar range to the structurally related compound, 4-Bromo-2,6-dimethylaniline (48-52°C).[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 23957-21-3 | [1][5] |
| Molecular Formula | C₈H₁₀BrNO₂ | [1] |
| Molecular Weight | 232.07 g/mol | [1] |
| Appearance | Typically a solid (inferred from analogs) | |
| IUPAC Name | 4-bromo-2,6-dimethoxyaniline | [1] |
| SMILES | COC1=CC(=CC(=C1N)OC)Br | [1] |
| InChI Key | UJGUWWZOHPAMAJ-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | [1][5] |
| LogP (Computed) | 2.05 | [5] |
Synthesis and Mechanistic Rationale
The synthesis of 4-Bromo-2,6-dimethoxyaniline is achieved via electrophilic aromatic substitution on the 2,6-dimethoxyaniline precursor. The primary challenge in this reaction is controlling the regioselectivity and preventing over-bromination due to the highly activated nature of the aromatic ring.
Mechanism: The Role of Directing Groups
The outcome of the bromination is dictated by the powerful activating and directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are strong ortho-, para-directors.[6][7] The two methoxy groups at positions 2 and 6 strongly activate the para-position (C4), while the amino group at C1 also directs incoming electrophiles to its para-position (C4). This concerted activation makes the C4 position exceptionally electron-rich and therefore highly susceptible to electrophilic attack. The ortho positions relative to the amino group (C2 and C6) are already substituted, sterically hindering attack at those sites. This synergistic effect ensures high regioselectivity for bromination at the C4 position.
Recommended Synthesis Protocol
To mitigate the high reactivity of the substrate and avoid the use of hazardous elemental bromine, N-Bromosuccinimide (NBS) is the reagent of choice.[8][9] It serves as a mild and reliable source of electrophilic bromine. Using a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to enhance para-selectivity in the bromination of electron-rich aromatic compounds like anilines.[10]
Materials:
-
2,6-Dimethoxyaniline
-
N-Bromosuccinimide (NBS), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial acetic acid (for recrystallization)[11]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxyaniline (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization. A common method for similar anilines involves dissolving the crude product in a minimal amount of hot glacial acetic acid and allowing it to cool slowly to induce crystallization.[11] Filter the purified crystals and dry them under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized 4-Bromo-2,6-dimethoxyaniline must be confirmed through standard analytical techniques. Below are the expected characterization data based on its structure and data from analogous compounds.[12]
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~6.8-7.1 ppm (s, 2H): Aromatic protons (H-3, H-5) appear as a singlet due to chemical equivalence.δ ~4.0-4.5 ppm (br s, 2H): Amino (-NH₂) protons.δ ~3.8 ppm (s, 6H): Methoxy (-OCH₃) protons. |
| ¹³C NMR (CDCl₃) | ~150 ppm: C2, C6 (carbons attached to -OCH₃).~140 ppm: C1 (carbon attached to -NH₂).~115 ppm: C3, C5 (aromatic CH).~100 ppm: C4 (carbon attached to -Br).~56 ppm: Methoxy carbons (-OCH₃). |
| FT-IR (KBr, cm⁻¹) | ~3400-3300: N-H stretching (asymmetric and symmetric).~3000-2800: C-H stretching (aromatic and aliphatic).~1600: N-H bending.~1250-1000: C-O stretching (aryl ether).~600-500: C-Br stretching. |
| Mass Spectrometry (EI) | M⁺ at m/z ~231/233: A characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom. |
Applications in Organic Synthesis
4-Bromo-2,6-dimethoxyaniline is a valuable synthon primarily due to its two reactive handles: the bromine atom and the amino group.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aniline derivative with an organoboron reagent, providing access to complex biaryl structures that are prevalent in pharmaceuticals.
-
Buchwald-Hartwig Amination: The aryl bromide can also participate in C-N bond-forming reactions.
-
Amino Group Derivatization: The nucleophilic amino group can be readily acylated, alkylated, or used to form heterocycles, further expanding the molecular diversity accessible from this starting material.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethoxyaniline is not widely available, its handling precautions can be inferred from structurally similar compounds like 4-bromo-2,6-dimethylaniline.[4]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and a face shield. Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep containers securely sealed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated place, protected from light.[5]
Conclusion
4-Bromo-2,6-dimethoxyaniline stands out as a strategically designed building block for advanced organic synthesis. Its predictable reactivity, governed by the powerful directing effects of its substituents, allows for the selective construction of highly functionalized aromatic systems. The protocols and data presented in this guide provide researchers with the foundational knowledge required to confidently incorporate this versatile intermediate into their synthetic programs, paving the way for innovations in drug discovery and materials science.
References
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ResearchGate. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved January 21, 2026, from [Link]
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Testbook. (n.d.). Electrophilic Substitution of Anilines. Retrieved January 21, 2026, from [Link]
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved January 21, 2026, from [Link]
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Quora. (2020). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide.... Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 21, 2026, from [Link]
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Reagent Guide. (2019). N-Bromosuccinimide (NBS). Retrieved January 21, 2026, from [Link]
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Khan Academy. (2022). Bromination of Aniline. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 21, 2026, from [Link]
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Molbase. (n.d.). 23957-21-3 CAS Database. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329423, 4-Bromo-2,6-dimethoxyaniline. Retrieved January 21, 2026, from [Link].
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ResearchGate. (n.d.). 4-Bromo-2,6-dimethylaniline. Retrieved January 21, 2026, from [Link]
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Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). A reaction scheme to show possible reactions forming 21, 24 and 25. Retrieved January 21, 2026, from [Link]
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YouTube. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Retrieved January 21, 2026, from [Link]
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Cooksey, C. J. (2001). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Molecules, 6(9), 736–769. Available from: [Link]
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